molecular formula C8H13N B13565849 n-(But-3-yn-1-yl)cyclobutanamine

n-(But-3-yn-1-yl)cyclobutanamine

Cat. No.: B13565849
M. Wt: 123.20 g/mol
InChI Key: SPDZKBXHIQLUJJ-UHFFFAOYSA-N
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Description

n-(But-3-yn-1-yl)cyclobutanamine: is a chemical compound with the molecular formula C8H13N It is a derivative of cyclobutanamine, where the amine group is substituted with a but-3-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(But-3-yn-1-yl)cyclobutanamine typically involves the reaction of cyclobutanamine with but-3-yn-1-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: n-(But-3-yn-1-yl)cyclobutanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

n-(But-3-yn-1-yl)cyclobutanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(But-3-yn-1-yl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    n-(But-3-en-1-yl)cyclobutanamine: This compound is similar in structure but has a but-3-en-1-yl group instead of a but-3-yn-1-yl group.

    Cyclobutanamine: The parent compound without the but-3-yn-1-yl substitution.

    n-(Prop-2-yn-1-yl)cyclobutanamine: A similar compound with a prop-2-yn-1-yl group instead of a but-3-yn-1-yl group.

Uniqueness: n-(But-3-yn-1-yl)cyclobutanamine is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

N-(But-3-yn-1-yl)cyclobutanamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article summarizes current research findings, including its synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a cyclobutane ring with a butynyl substituent. This structure imparts specific chemical properties that may influence its biological activity. The compound's molecular formula is C7H11NC_7H_{11}N, and it has a molecular weight of 111.17 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutanone with but-3-yn-1-amine under controlled conditions. A common synthetic route includes:

  • Preparation of Cyclobutanone: Cyclobutanone is synthesized through cyclization reactions involving suitable precursors.
  • Reaction with But-3-yn-1-amine: The cyclobutanone is reacted with but-3-yn-1-amine in the presence of a catalyst to facilitate the formation of this compound.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

Research indicates that this compound may function as a ligand for various biological targets, including proteins and enzymes. Its ability to modulate these targets suggests potential roles in pharmacological applications, particularly in drug development.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic effects:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects: Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
  • Cardiovascular Applications: There are indications that this compound might affect cardiac ion channels, similar to other known potassium channel blockers, which could have implications for treating arrhythmias.

Data Table: Summary of Biological Activities

Activity Target/Mechanism Reference
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionModulation of neurotransmitter systems
Cardiovascular effectsPotential potassium channel modulation

Properties

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

N-but-3-ynylcyclobutanamine

InChI

InChI=1S/C8H13N/c1-2-3-7-9-8-5-4-6-8/h1,8-9H,3-7H2

InChI Key

SPDZKBXHIQLUJJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1CCC1

Origin of Product

United States

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